REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([S:10]([O:13]C2C(F)=C(F)C(F)=C(F)C=2F)(=[O:12])=O)=[C:5]([CH3:25])[CH:4]=1.[OH:26][CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][NH:29]1>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH3:25])[C:6]([S:10]([N:29]2[CH2:30][CH2:31][CH2:32][CH2:33][CH:28]2[CH2:27][OH:26])(=[O:12])=[O:13])=[C:7]([CH3:9])[CH:8]=1 |f:2.3|
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Name
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Perfluorophenyl 4-methoxy-2,6-dimethylbenzenesulfonate
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Quantity
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1 g
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Type
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reactant
|
Smiles
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COC1=CC(=C(C(=C1)C)S(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C
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Name
|
|
Quantity
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1.61 g
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Type
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reactant
|
Smiles
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OCC1NCCCC1
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Name
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|
Quantity
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1.45 g
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Type
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catalyst
|
Smiles
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[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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the solution was stirred at 110° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
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the residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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the solution was washed with ammonium chloride solution (10%, 20 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
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The crude product was purified by column chromatography (silica gel) with diethyl ether/hexane/methylene chloride (1:1:1)
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
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COC1=CC(=C(C(=C1)C)S(=O)(=O)N1C(CCCC1)CO)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |